

Introduction: A Trifecta of Reactivity in a Single Reagent

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Fluoropyridine-2-boronic acid**

Cat. No.: **B156114**

[Get Quote](#)

In the landscape of modern synthetic and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex, high-value compounds. **5-Fluoropyridine-2-boronic acid** (CAS: 946002-10-4) has emerged as a particularly powerful reagent, valued for the unique interplay of its three core structural components: the heteroaromatic pyridine ring, the versatile boronic acid functional group, and the strategically placed fluorine substituent.

This guide offers an in-depth exploration of the chemical properties, synthesis, and applications of **5-Fluoropyridine-2-boronic acid**. We will move beyond a simple recitation of data to explain the causality behind its reactivity and provide field-proven insights into its use, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. For drug development professionals, understanding this reagent is critical, as the incorporation of the fluoropyridine motif can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[1]

Core Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. **5-Fluoropyridine-2-boronic acid** is a white to off-white solid at room temperature. ^[2] Its structure is characterized by a pyridine ring substituted at the 2-position with a boronic acid [-B(OH)₂] group and at the 5-position with a fluorine atom.

This specific arrangement of functional groups dictates the molecule's electronic character and reactivity. The pyridine nitrogen and the fluorine atom act as electron-withdrawing groups,

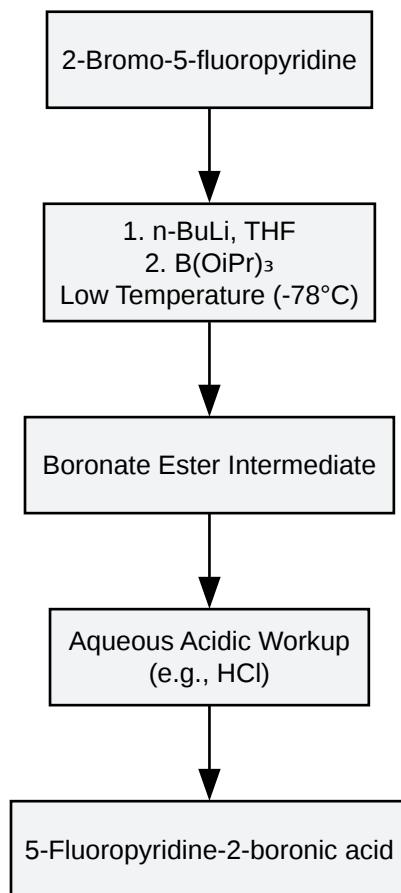
influencing the acidity of the boronic acid and the electron density of the aromatic ring.^[3] This electronic modulation is a key factor in its performance in cross-coupling reactions.

Table 1: Key Identifiers and Properties of **5-Fluoropyridine-2-boronic acid**

Property	Value	Source(s)
CAS Number	946002-10-4	[4][5]
Molecular Formula	C ₅ H ₅ BFNO ₂	[4][5]
Molecular Weight	140.91 g/mol	[5]
IUPAC Name	(5-fluoropyridin-2-yl)boronic acid	[5]
Appearance	White to light yellow crystalline powder	[2]
Storage	Store refrigerated (0-8°C), under dry conditions	[2][6]

Stability, Storage, and the Boroxine Question

A critical consideration for boronic acids is their inherent propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water.


Caption: Reversible dehydration of boronic acid to boroxine.

This equilibrium underscores the importance of proper storage. To minimize boroxine formation and ensure consistent reactivity, **5-Fluoropyridine-2-boronic acid** should be stored in a tightly sealed container in a refrigerated and dry environment.^{[6][7]} For applications requiring exceptional stability or slow release of the active boronic acid, more robust derivatives such as the corresponding pinacol ester can be utilized.^[8]

Synthesis and Safe Handling

Representative Synthetic Pathway

The synthesis of aryl and heteroaryl boronic acids typically involves a lithium-halogen exchange or Grignard formation from an appropriate halide, followed by quenching the resulting organometallic species with a trialkyl borate ester.[9][10] The resulting boronate ester is then hydrolyzed to the desired boronic acid.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **5-Fluoropyridine-2-boronic acid**.

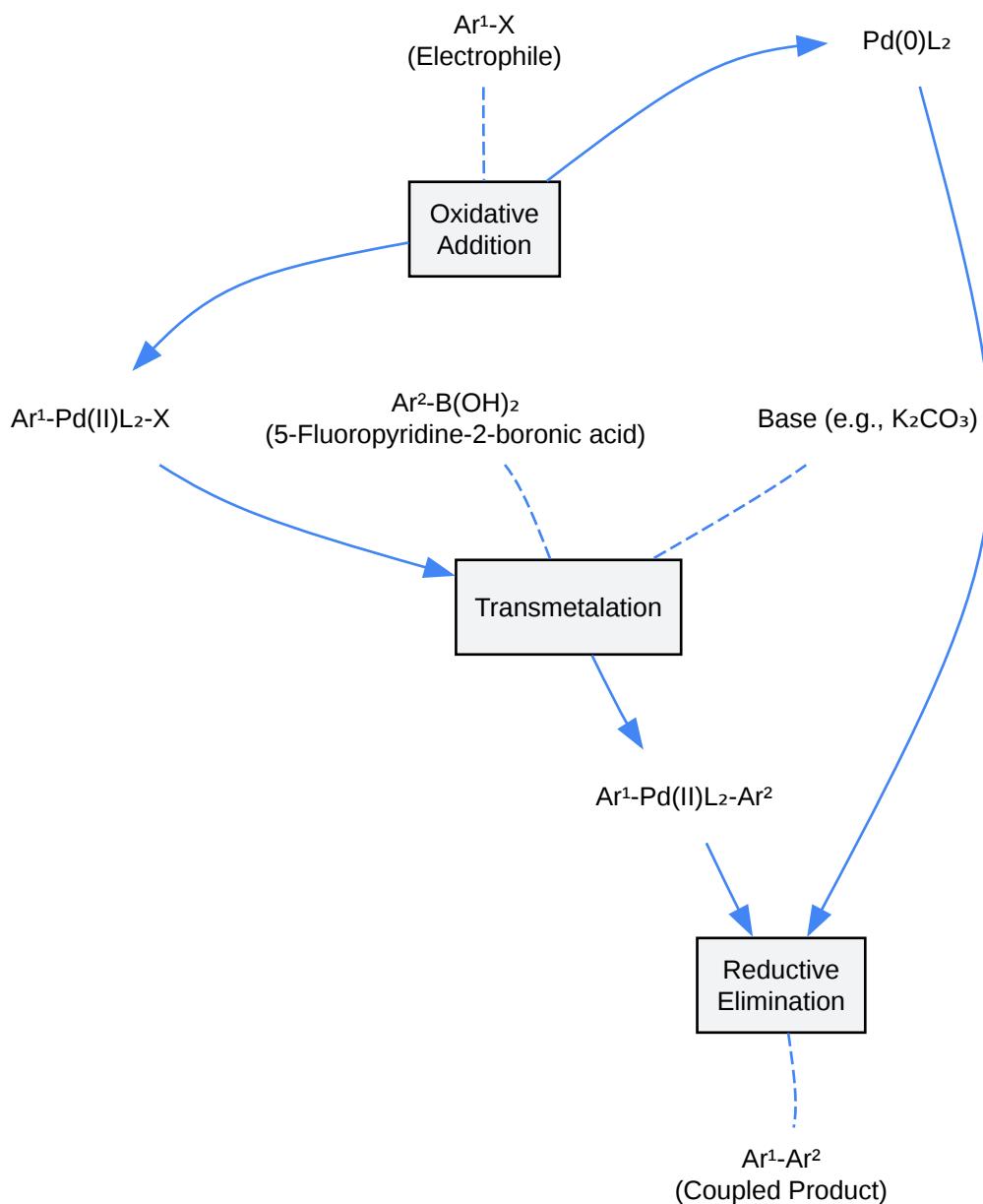
Illustrative Experimental Protocol for Synthesis

Disclaimer: This protocol is adapted from a known procedure for a related isomer, 2-Fluoropyridine-5-boronic acid, and serves as an illustrative guide.[9] Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
- Borate Quench: Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again maintaining the low temperature.
- Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2M HCl) until the pH is acidic.
- Extraction: Transfer the mixture to a separatory funnel. The product may precipitate or be extracted into an organic solvent. Further purification is typically achieved by recrystallization or column chromatography.

Safety and Handling Precautions

Like many boronic acids, **5-Fluoropyridine-2-boronic acid** is classified as an irritant.[\[6\]](#)[\[7\]](#) Adherence to standard laboratory safety practices is essential.


- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[\[11\]](#)
- Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[6\]](#)[\[11\]](#)
- Spill Response: In case of a spill, collect the material using appropriate methods to avoid dust generation and dispose of it as chemical waste.[\[11\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[\[7\]](#)

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The premier application of **5-Fluoropyridine-2-boronic acid** is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[\[12\]](#)[\[13\]](#)

The catalytic cycle is a well-established, three-step process:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
- Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

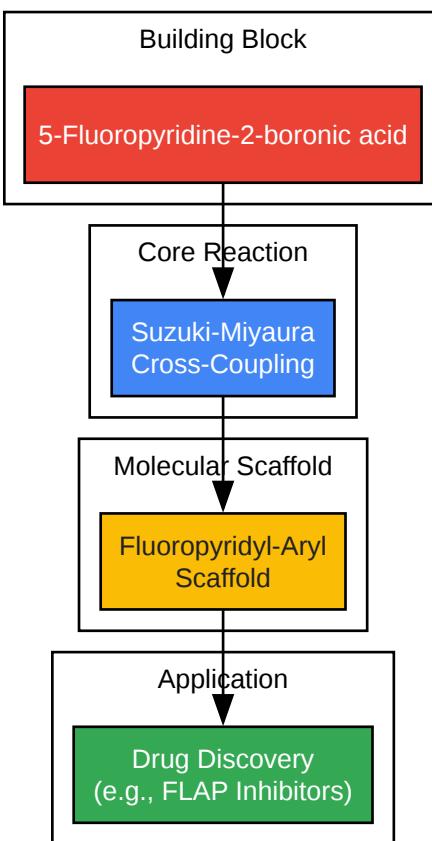
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

- The Catalyst: Palladium complexes bearing phosphine ligands, such as $\text{Pd}(\text{dppf})\text{Cl}_2$ or $\text{Pd}(\text{PPh}_3)_4$, are frequently employed.[12][14] The ligand's role is crucial: it stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation.

- The Base: A base (e.g., K_2CO_3 , Na_3PO_4 , CsF) is essential for the transmetalation step.[8][14] It reacts with the boronic acid to form a more nucleophilic "ate" complex, $[R-B(OH)_3]^-$, which facilitates the transfer of the organic group to the palladium.
- The Solvent: The choice of solvent (e.g., dioxane, toluene, DMF), often in combination with water, is critical for solubilizing the reactants and facilitating the catalytic cycle.[8][14] Aqueous conditions can also aid in the regeneration of the active boronic acid from its boroxine form.

Mitigating the "2-Pyridyl Problem"


A known challenge in coupling reactions involving 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can sequester the catalyst and inhibit the reaction. The choice of a bulky, electron-rich phosphine ligand can often mitigate this issue by sterically disfavoring the unproductive coordination of the pyridine nitrogen.[8]

Applications in Drug Discovery and Beyond

The true value of **5-Fluoropyridine-2-boronic acid** lies in the properties it imparts to the final molecule. The strategic inclusion of fluorine is a well-established tactic in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and lipophilicity.[1]

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.
- Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding potency.
- Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

This reagent is a key building block for a variety of biologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and 5-lipoxygenase-activating protein (FLAP), which are targets for inflammatory and other diseases.[15][16]

[Click to download full resolution via product page](#)

Caption: Logical flow from building block to application in drug discovery.

Conclusion

5-Fluoropyridine-2-boronic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, centered on the Suzuki-Miyaura cross-coupling, provides a reliable method for constructing complex molecular architectures. The embedded fluoropyridine motif offers medicinal chemists a validated strategy for enhancing the drug-like properties of new therapeutic agents. By understanding the fundamental chemical properties, handling requirements, and reaction mechanisms detailed in this guide, researchers can effectively leverage this powerful building block to accelerate innovation in both academic and industrial settings.

References

- **5-Fluoropyridine-2-boronic acid** | C5H5BFNO2 | CID 22832110 - PubChem.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [\[Link\]](#)
- Gomes, P. A. T. M., et al. (2020).
- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [\[Link\]](#)
- The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [\[Link\]](#)
- Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [\[Link\]](#)
- Gomes, P. A. T. M., et al. (2020).
- Masking Boronic Acids for Suzuki Coupling. YouTube. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 5-Fluoropyridine-2-boronic acid | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.pt [fishersci.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Fluoropyridine-5-boronic acid | 351019-18-6 [chemicalbook.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Fluoropyridine-2-boronic acid | 946002-10-4 [chemicalbook.com]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Introduction: A Trifecta of Reactivity in a Single Reagent]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156114#5-fluoropyridine-2-boronic-acid-chemical-properties\]](https://www.benchchem.com/product/b156114#5-fluoropyridine-2-boronic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

